

The Synthesis of Benziodarone: A Technical Guide

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Compound of Interest

Compound Name: *Benziodarone*

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Abstract

Benziodarone, a molecule known for its past use as a cardiovascular agent, continues to be of interest in medicinal chemistry due to its core benzofuran structure.[1] This document provides an in-depth technical guide to the synthesis of **Benziodarone**, detailing the chemical pathways, experimental protocols, and quantitative data. The synthesis is centered around the construction of a 2-ethyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran framework. Key reaction steps involve the formation of the 2-ethylbenzofuran core, followed by Friedel-Crafts acylation, demethylation (if a protected phenol is used), and finally, iodination of the phenolic ring. This guide consolidates information from various sources to present a coherent and practical overview for researchers in drug discovery and development.

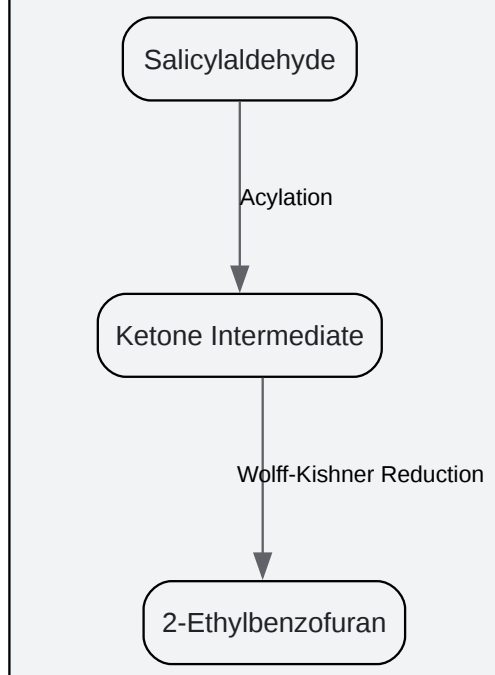
Introduction

Benziodarone, with the chemical name (2-ethyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-diiodophenyl)methanone, is a benzofuran derivative that has been investigated for its pharmacological properties.[1][2] The synthesis of **Benziodarone** and its analogues involves a multi-step process that requires careful control of reaction conditions to achieve desired yields and purity. This guide will focus on a common and logical synthetic approach, breaking down each stage of the process.

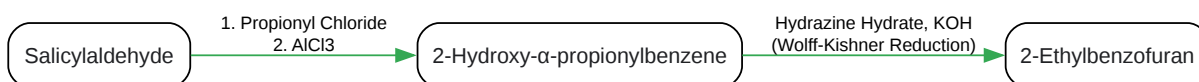
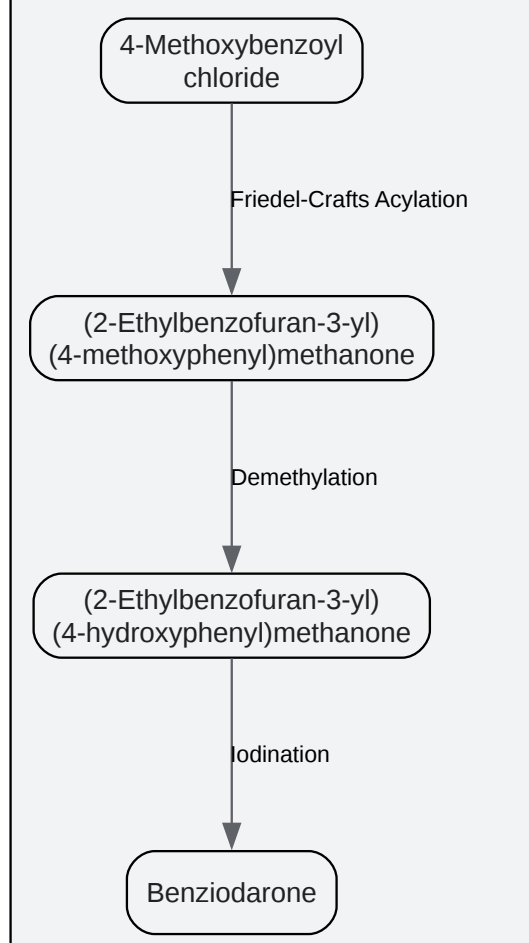
Overview of the Synthetic Pathway

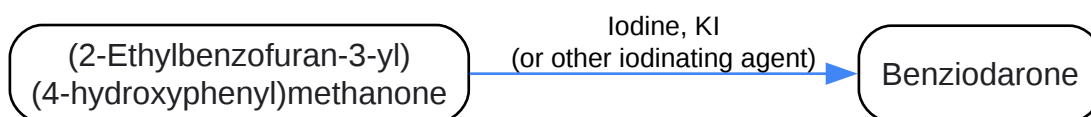
The synthesis of **Benziodarone** can be conceptually divided into two main parts: the synthesis of the 2-ethylbenzofuran core and the subsequent acylation and functionalization to yield the final product. A plausible and widely applicable pathway is outlined below.

Part 1: 2-Ethylbenzofuran Synthesis



Part 2: Acylation and Functionalization





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References

- 1. Benziodarone | C17H12I2O3 | CID 6237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
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